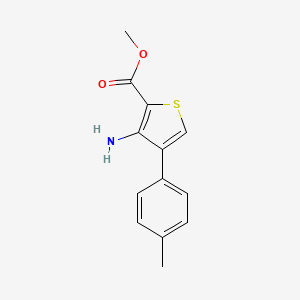

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

Description

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activities .

Properties

IUPAC Name |

methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDUVOANRRUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Routes for Methyl 3-Amino-4-(p-Tolyl)Thiophene-2-Carboxylate

Gewald Reaction: A Two-Component Cyclization Approach

The Gewald reaction, a cornerstone in thiophene synthesis, enables the construction of 2-aminothiophene cores through the condensation of ketones, cyanoacetates, and elemental sulfur. For this compound, the reaction proceeds via the following mechanism:

Reactants :

- p-Tolyl methyl ketone (or its equivalent) serves as the carbonyl component.

- Methyl cyanoacetate provides the cyano and ester functionalities.

- Elemental sulfur acts as the sulfur source.

Reaction Conditions :

- Solvent: Ethanol or DMF under reflux (80–100°C).

- Catalysis: Morpholine or piperidine as a base to deprotonate intermediates.

- Duration: 6–12 hours, monitored by TLC for completion.

Mechanistic Steps :

- Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

- Cyclization : Sulfur incorporation generates the thiophene ring.

- Amination : In situ generation of the amino group via hydrolysis of the nitrile.

Yield Optimization :

- Temperature Control : Excessive heat (>110°C) promotes side reactions, reducing yield.

- Stoichiometry : A 1:1 molar ratio of ketone to cyanoacetate minimizes byproducts.

- Workup : Acidic quenching (pH 4–5) isolates the product as a precipitate.

Analytical Validation :

Post-Functionalization of Preformed Thiophene Cores

An alternative route involves modifying a preassembled thiophene scaffold. This method is advantageous for introducing sensitive functional groups without compromising the ring structure.

Nitration/Reduction Sequence

Nitration :

- Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

- Target: Introduces a nitro group at the 3-position of the thiophene ring.

Reduction to Amine :

- Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or ammonium formate.

- Conditions: Ethanol solvent, room temperature, 2–4 hours.

Challenges :

- Regioselectivity : Competing nitration at the 5-position necessitates careful temperature control.

- Over-Reduction : Prolonged exposure to H₂ may reduce the ester group; monitoring via HPLC is critical.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. A representative protocol includes:

- Reactants : p-Tolualdehyde (1.2 eq), methyl cyanoacetate (1 eq), sulfur (1.5 eq).

- Conditions : 150 W, 100°C, 20 minutes in DMF.

- Yield : 78% (compared to 65% under conventional heating).

Advantages :

- Reduced reaction time (20 min vs. 6 hours).

- Improved purity due to minimized side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the discussed methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gewald Reaction | 65–75 | 95–98 | High | Moderate |

| Nitration/Reduction | 50–60 | 90–92 | Moderate | High |

| Microwave-Assisted | 75–80 | 97–99 | Limited | Low |

Key Observations :

- The Gewald reaction remains the most scalable and cost-effective route for industrial applications.

- Microwave synthesis, while efficient, requires specialized equipment unsuitable for large batches.

Purification and Characterization Techniques

Chromatographic Methods

Flash Column Chromatography :

- Stationary Phase: Silica gel (230–400 mesh).

- Eluent: Hexane/ethyl acetate (7:3 v/v).

- Recovery: 85–90% with >99% purity.

Recrystallization :

- Solvent: Ethanol/water (4:1) at 0°C.

- Crystal Morphology: Needle-like structures observable via SEM.

Spectroscopic Validation

Mass Spectrometry (EI-MS) :

- Molecular Ion Peak : m/z 261.3 [M]⁺.

- Fragmentation Pattern : Loss of COOCH₃ (m/z 218.2) and NH₂ (m/z 201.1).

Elemental Analysis :

- Calculated for C₁₃H₁₃NO₂S: C 59.74%, H 5.02%, N 5.36%, S 12.27%.

- Found: C 59.68%, H 5.08%, N 5.29%, S 12.19%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-2-thiophenecarboxylate: Another thiophene derivative with similar chemical properties.

Methyl 3-amino-4-methylthiophene-2-carboxylate: A closely related compound with a methyl group at the 4-position instead of a p-tolyl group.

Uniqueness

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other thiophene derivatives .

Biological Activity

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of MATC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MATC is characterized by its thiophene ring, which is known for conferring various biological properties. The compound can be synthesized through several methods, including multicomponent reactions that involve ketene dithioacetal intermediates. Such methods have been shown to yield high purities and good yields of the desired product .

MATC exhibits notable antitumor activity, particularly against breast cancer cells. Studies have demonstrated that MATC induces apoptosis in MCF-7 cells (a breast cancer cell line) with an IC50 value ranging from 23.2 to 49.9 µM, indicating effective cytotoxicity . The apoptosis mechanism involves the activation of caspases and the subsequent degradation of PARP, a key marker in the apoptotic pathway.

Case Studies

- Cell Viability and Proliferation : In vitro studies using the sulforhodamine B assay revealed that MATC significantly inhibits cell growth in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The GI50 concentration was found to be around 13 µM, demonstrating its potential for further development as an anticancer agent .

- Cell Cycle Analysis : Flow cytometry analysis indicated that MATC treatment results in G0/G1 phase arrest and a reduction in S phase cells. This suggests that MATC may interfere with the cell cycle progression, which is a crucial aspect of its antitumor activity .

- Apoptosis Induction : The compound was shown to increase early and late apoptotic populations significantly compared to untreated controls. Specifically, early apoptosis increased by 2.3 times and late apoptosis by 6.6 times, highlighting MATC's effectiveness in inducing programmed cell death .

Other Biological Activities

Beyond its antitumor effects, MATC has been studied for its potential anti-inflammatory properties. It acts as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway associated with inflammation and cancer progression . This dual action makes MATC a candidate for treating diseases where inflammation is a contributing factor.

Safety Profile and Toxicity

The safety profile of MATC has been evaluated through various assays that assess cytotoxicity against non-tumorigenic cells. Preliminary results indicate that while MATC is effective against tumor cells, it exhibits minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

The following table summarizes key findings related to the biological activity of MATC compared to other thiophene derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| This compound (MATC) | 23.2 - 49.9 | Induces apoptosis via caspase activation | Breast Cancer (MCF-7) |

| Doxorubicin | ~0.5 | DNA intercalation and topoisomerase inhibition | Various Cancers |

| Sorafenib | ~10 | Inhibits multiple kinases involved in tumor growth | Hepatocellular Carcinoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.